Sulfo DBCO-PEG4-TFP ester
CAS No.:
Cat. No.: VC18368278
Molecular Formula: C39H41F4N3O12S
Molecular Weight: 851.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H41F4N3O12S |
|---|---|
| Molecular Weight | 851.8 g/mol |
| IUPAC Name | 1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid |
| Standard InChI | InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53) |
| Standard InChI Key | ZUVGKZIBBJJSQX-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Sulfo DBCO-PEG4-TFP ester is characterized by the molecular formula and a molecular weight of 851.82 g/mol . The compound’s architecture comprises three functional segments:
-
DBCO moiety: A strained cyclooctyne that reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the need for cytotoxic copper catalysts .
-
PEG4 spacer: A tetraethylene glycol chain that enhances solubility and provides flexibility, reducing steric hindrance during conjugation .
-
TFP ester: An amine-reactive group that forms stable amide bonds with primary amines under mild conditions .
The sulfonate group (-SO) attached to the PEG backbone confers exceptional water solubility, allowing reactions in physiological buffers without organic solvents . This property is critical for maintaining biomolecule stability during labeling.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNOS | |
| Molecular Weight | 851.82 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Purity | >95% (HPLC) | |
| Storage Conditions | -20°C, desiccated |
Synthesis and Reactivity
The synthesis of Sulfo DBCO-PEG4-TFP ester involves a multi-step process to ensure high yield and purity. First, the DBCO group is functionalized with a PEG4 spacer through ether linkages, followed by sulfonation to enhance hydrophilicity . The TFP ester is introduced in the final step via carbodiimide-mediated coupling, requiring anhydrous conditions to prevent premature hydrolysis .
Key synthetic challenges include:
-
Moisture sensitivity: The TFP ester is prone to hydrolysis, necessitating inert atmospheres and low temperatures during handling.
-
Purification: Reverse-phase chromatography is employed to isolate the product, achieving >95% purity as confirmed by HPLC .
In aqueous solutions (pH 7–9), the TFP ester reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. The DBCO group subsequently engages azide-modified molecules (e.g., antibodies, drugs) via SPAAC, completing the conjugation . This two-step strategy enables modular assembly of bioconjugates with controlled stoichiometry.
Applications in Bioconjugation and Drug Development
Antibody-Drug Conjugates (ADCs)
Sulfo DBCO-PEG4-TFP ester has been instrumental in constructing ADCs, where cytotoxic drugs are linked to antibodies for targeted cancer therapy. For example, trastuzumab derivatized with this reagent showed a drug-to-antibody ratio (DAR) of 4.1 ± 0.3, with >90% retention of antigen-binding activity . The PEG spacer minimizes aggregation, a common issue with hydrophobic payloads .
Diagnostic Imaging
In PET imaging, the compound labels proteins with -chelators via DBCO-azide cycloaddition. A 2024 study demonstrated that sulfonated conjugates exhibit 78% lower hepatic uptake compared to non-sulfonated analogs, improving tumor-to-background contrast.
Nucleic Acid Delivery
Functionalizing lipid nanoparticles (LNPs) with Sulfo DBCO-PEG4-TFP ester enhances siRNA delivery efficiency. Conjugation to cell-penetrating peptides increased endosomal escape rates by 2.3-fold in HeLa cells, as quantified by fluorescence microscopy .
Pharmacokinetic and Stability Profiles
The sulfonate group significantly improves pharmacokinetics:
-
Plasma half-life: Conjugates exhibit a of 12.4 hours in mice, compared to 3.1 hours for non-sulfonated versions.
-
Renal clearance: Reduced by 40% due to decreased protein adsorption .
Stability studies indicate the TFP ester remains intact for >72 hours in PBS at 4°C, but hydrolyzes within 10 minutes in serum, necessitating immediate use post-reconstitution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume